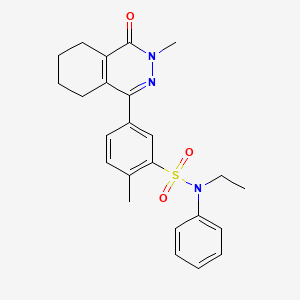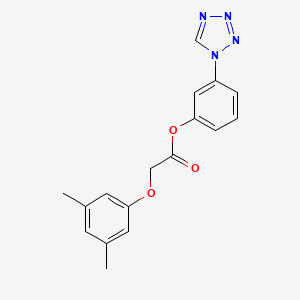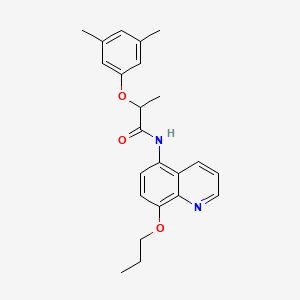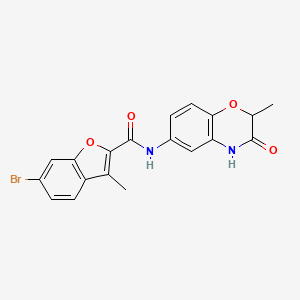![molecular formula C24H27N3O4 B14980867 2-(2-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B14980867.png)
2-(2-{5-[(4-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{5-[(4-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[(4-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 4-METHYLPHENOXY Group: This can be achieved through a nucleophilic substitution reaction where the phenoxy group is introduced to the oxadiazole ring.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the ethanone backbone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学研究应用
2-(2-{5-[(4-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The aromatic and heterocyclic components make it a candidate for the development of new materials with unique electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用机制
The mechanism of action of 2-(2-{5-[(4-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and piperidine moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzimidazoles: These compounds share the heterocyclic structure and are known for their pharmacological activities.
Triazoles: Similar to oxadiazoles, triazoles are five-membered rings containing nitrogen and are used in various medicinal applications.
Piperidines: Compounds containing the piperidine ring are widely studied for their biological activities.
Uniqueness
2-(2-{5-[(4-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both oxadiazole and piperidine moieties in a single molecule is relatively rare and could lead to novel interactions and applications.
属性
分子式 |
C24H27N3O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-[2-[5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O4/c1-17-9-11-19(12-10-17)29-15-22-25-24(26-31-22)20-7-3-4-8-21(20)30-16-23(28)27-13-5-6-18(2)14-27/h3-4,7-12,18H,5-6,13-16H2,1-2H3 |
InChI 键 |
SXISMTCJPFKWFG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B14980810.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980813.png)
![{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B14980818.png)

![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B14980832.png)
![N-benzyl-2-(2-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B14980839.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-mesitylacetamide](/img/structure/B14980847.png)

![N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14980855.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14980864.png)


